molecular formula C47H74O18 B1207101 Momordin Ii (oleanolic Acid) CAS No. 95851-41-5

Momordin Ii (oleanolic Acid)

Cat. No.: B1207101
CAS No.: 95851-41-5
M. Wt: 927.1 g/mol
InChI Key: BAJBCZHVQXVBMJ-WFASKJANSA-N
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Mechanism of Action

Target of Action

Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1 is a natural triterpenoid saponin . It has been found to have several targets, including cyclin-dependent kinases (CDKs) , and it has shown promising results as an anticancer agent . It is also known to have effects on capsaicin-sensitive nerves, endogenous nitric oxide (NO), prostaglandins (PGs), and possibly sympathetic nerves .

Mode of Action

Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1 interacts with its targets to induce various biological effects. For instance, it binds to the ATP-binding pocket of CDK2, inhibiting its activity and leading to apoptosis in cancer cells . Furthermore, it has been found to have inhibitory effects on elevated levels of blood alcohol and glucose in alcohol and glucose-loaded rats .

Biochemical Pathways

The biochemical pathways affected by Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1 are diverse. It has been found to have effects on the pathways involving capsaicin-sensitive nerves, endogenous NO, and PGs . These pathways are crucial for various physiological processes, including pain sensation, immune response, and inflammation.

Pharmacokinetics

It is known that the compound is a triterpenoid saponin, which suggests that it may have good bioavailability due to its lipophilic nature .

Result of Action

The result of Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1’s action is the induction of various biological effects. It has been found to have inhibitory effects on elevated levels of blood alcohol and glucose in alcohol and glucose-loaded rats . It also inhibits the activity of CDK2, leading to apoptosis in cancer cells . Furthermore, it has been found to have effects on capsaicin-sensitive nerves, endogenous NO, and PGs .

Action Environment

The action of Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its solubility and hence its bioavailability . Furthermore, the physiological environment, such as the presence of alcohol or glucose, can influence its effects .

Biochemical Analysis

Biochemical Properties

Momordin II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, momordin II has been shown to inhibit the activity of enzymes such as alpha-glucosidase and acetylcholinesterase . These interactions are essential for its hypoglycemic and neuroprotective effects. Additionally, momordin II interacts with proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Cellular Effects

Momordin II influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, momordin II can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, momordin II has been shown to alter the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of momordin II involves several pathways. At the molecular level, momordin II binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, momordin II inhibits the activity of alpha-glucosidase by binding to its active site, thereby reducing glucose absorption in the intestines . Additionally, momordin II can activate antioxidant enzymes, enhancing the cellular defense against oxidative stress . These interactions result in changes in gene expression, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of momordin II have been observed to change over time. Studies have shown that momordin II is relatively stable under various conditions, maintaining its biological activity for extended periods . Prolonged exposure to momordin II can lead to its gradual degradation, affecting its efficacy . Long-term studies have also indicated that momordin II can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of momordin II vary with different dosages in animal models. At low doses, momordin II exhibits beneficial effects such as reducing blood glucose levels and protecting against oxidative stress . At higher doses, momordin II can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of momordin II plateau at certain dosages, beyond which no additional benefits are observed .

Metabolic Pathways

Momordin II is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which are involved in its metabolism . These interactions lead to the formation of various metabolites, which can have different biological activities. Momordin II also affects metabolic flux, altering the levels of metabolites involved in glucose and lipid metabolism .

Transport and Distribution

Momordin II is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, momordin II can bind to serum albumin and triglyceride-rich lipoproteins, facilitating its transport in the bloodstream . Within cells, momordin II can be transported to different compartments, including the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of momordin II is crucial for its activity and function. Momordin II has been observed to localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, momordin II can be found in the mitochondria, where it enhances the cellular antioxidant defense . Post-translational modifications and targeting signals play a role in directing momordin II to specific cellular compartments, ensuring its proper function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleanolic acid involves several steps, starting from simple triterpenoid precursors. One common method includes the oxidation of β-amyrin, a naturally occurring triterpene, followed by various functional group modifications to yield oleanolic acid. The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or potassium permanganate, followed by acid or base-catalyzed reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of oleanolic acid often involves extraction from plant sources rich in triterpenoid saponins. Techniques such as preparative high-performance liquid chromatography (HPLC) and column chromatography are employed to isolate and purify oleanolic acid from plant extracts. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures the purity and structural elucidation of the compound .

Chemical Reactions Analysis

Types of Reactions

Oleanolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oleanolic acid derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleanolic acid stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for research and development in various fields .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25?,26?,27?,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40+,44+,45-,46-,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJBCZHVQXVBMJ-WFASKJANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95851-41-5
Record name Momordin II (Oleanolic Acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095851415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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